molecular formula C8H15NOS2 B1675559 Lipoamide CAS No. 940-69-2

Lipoamide

Cat. No.: B1675559
CAS No.: 940-69-2
M. Wt: 205.3 g/mol
InChI Key: FCCDDURTIIUXBY-UHFFFAOYSA-N
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Description

Thioctamide, also known as thioctic acid amide, is a sulfur-containing organic compound with the chemical formula C₈H₁₅NOS₂. It is a derivative of thioctic acid, where the carboxyl group is replaced by an amide group. Thioctamide is known for its role in nutritional products aimed at promoting liver health .

Mechanism of Action

Target of Action

Lipoamide, an active analog of lipoic acid, primarily targets Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is crucial in the regulation of gene expression.

Mode of Action

This compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition occurs at physiologically relevant concentrations and leads to hyperacetylation of HDAC substrates . The inhibition of HDACs by this compound explains why both compounds prevent stress granule formation in cells .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a key role in the pyruvate dehydrogenase complex (PDC) , which is a central hub for cellular homeostasis . PDC is involved in the decarboxylation of pyruvate, forming acetyl-CoA, a crucial molecule in many biochemical reactions . This compound also impacts the tricarboxylic acid cycle, branched-chain amino acid oxidation, and glycine metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The R-form of this compound has faster pharmacokinetics than the S-form, likely due to different metabolic pathways of the enantiomers . The elimination rate constant of the R-isomer is greater than that of the S-isomer .

Result of Action

The molecular and cellular effects of this compound’s action are significant. By inhibiting HDACs, this compound leads to hyperacetylation of HDAC substrates . This can prevent stress granule formation in cells . Additionally, this compound’s role in various biochemical pathways influences the flux of metabolites, potentially impacting energy homeostasis .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For instance, heating this compound above its melting point leads to the formation of a mixture of polymeric and crystalline forms of this compound . This suggests that the stability and efficacy of this compound can be affected by its physical environment .

Biochemical Analysis

Biochemical Properties

Lipoamide interacts with several enzymes, proteins, and other biomolecules. It is a key component of the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase, branched-chain α-keto acid dehydrogenase, α-ketoadipate dehydrogenase, and the glycine decarboxylase complexes . The interactions of this compound with these enzymes are crucial for their function and the overall biochemical reactions they mediate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in hypertensive myocardial hypertrophy, this compound can alleviate oxidative stress potentially through the activation of the PI3K/Akt-mediated Nrf2 signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the oxidative decarboxylation of pyruvate by FAD and a disulfide-containing coenzyme . This process is linked to the reduction of NAD+, ultimately leading to the production of acetyl-CoA . This compound also plays a role in the regulation of the dynamic properties of mitochondria .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to have significant effects in laboratory settings. It has been found to restore ATP levels in the midbrain and improve the fragmentation, vacuolization, and morphology of the mitochondria . These effects indicate the stability of this compound and its long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a Parkinson’s disease model induced by 6-hydroxydopamine, this compound significantly antagonized the behavioral damages caused by 6-hydroxydopamine .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key component of the pyruvate dehydrogenase complex (PDC), which links glycolysis to the citric acid cycle . This compound also plays a role in the α-ketoglutarate dehydrogenase, branched-chain α-keto acid dehydrogenase, α-ketoadipate dehydrogenase, and the glycine decarboxylase complexes .

Transport and Distribution

It is known that this compound plays a crucial role in the mitochondrial function, suggesting its significant presence in the mitochondria .

Subcellular Localization

This compound is primarily located in the mitochondria, where it plays a crucial role as a cofactor for mitochondrial dehydrogenase . Its presence and function in the mitochondria are critical for the regulation of various biochemical reactions .

Preparation Methods

Thioctamide can be synthesized through several methods. One common synthetic route involves the reaction of thioctic acid with ammonia or an amine to form the corresponding amide. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

Thioctamide undergoes various chemical reactions, including:

    Oxidation: Thioctamide can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: It can be reduced to form thiols or other reduced sulfur species.

    Substitution: Thioctamide can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. .

Scientific Research Applications

Thioctamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

5-(dithiolan-3-yl)pentanamide
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InChI

InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FCCDDURTIIUXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS2
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DSSTOX Substance ID

DTXSID2046541
Record name DL-Lipoamide
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Molecular Weight

205.3 g/mol
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Physical Description

Yellow solid; [Alfa Aesar MSDS], Solid
Record name Lipoamide
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CAS No.

940-69-2, 3206-73-3
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Record name DL-Lipoamide
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Record name 5-(1,2-dithiolan-3-yl)valeramide
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Melting Point

126.0 - 129.0 °C
Record name Lipoamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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